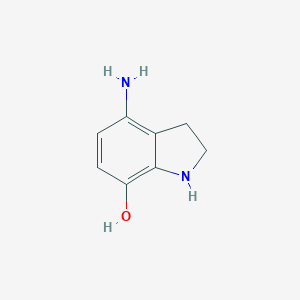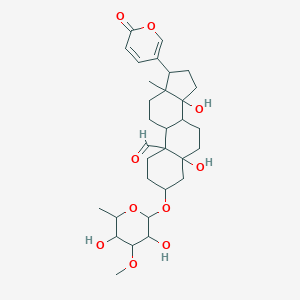
Physodine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physodine A is a natural product that is isolated from the marine sponge, Haliclona sp. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Due to its potential therapeutic applications, physodine A has gained significant attention from the scientific community.
Mecanismo De Acción
The mechanism of action of physodine A is not fully understood. However, it is believed that it exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Physodine A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to possess antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using physodine A in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its various biological activities make it a versatile compound that can be used in a wide range of experiments. However, one limitation of using physodine A is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
Direcciones Futuras
There are several future directions for research on physodine A. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in treating various inflammatory diseases. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for physodine A.
Métodos De Síntesis
Physodine A is a complex natural product that is difficult to synthesize. However, several synthetic routes have been developed by researchers. The most effective synthesis method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the two aromatic rings.
Aplicaciones Científicas De Investigación
Physodine A has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases such as arthritis. Physodine A has also been shown to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, it has been found to possess anti-microbial properties, which can be useful in the development of new antibiotics.
Propiedades
Número CAS |
122188-47-0 |
|---|---|
Nombre del producto |
Physodine A |
Fórmula molecular |
C31H44O10 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H44O10/c1-17-24(34)26(38-3)25(35)27(40-17)41-19-6-11-29(16-32)21-7-10-28(2)20(18-4-5-23(33)39-15-18)9-13-31(28,37)22(21)8-12-30(29,36)14-19/h4-5,15-17,19-22,24-27,34-37H,6-14H2,1-3H3 |
Clave InChI |
IYIDZTVCBFMPEN-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
Sinónimos |
physodine A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



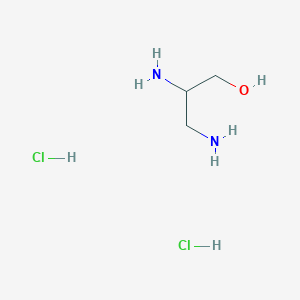
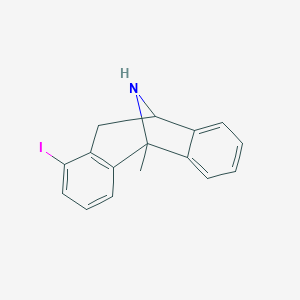
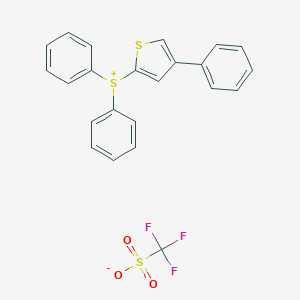
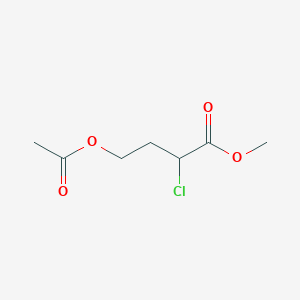
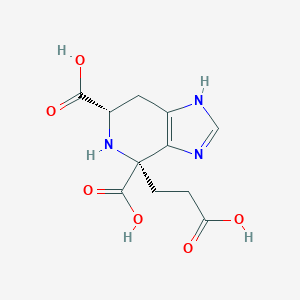
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
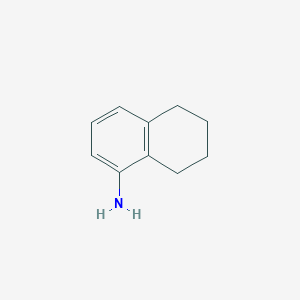
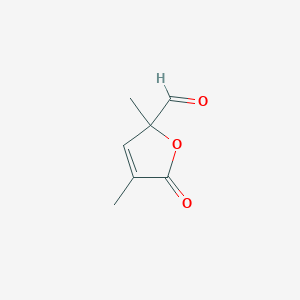
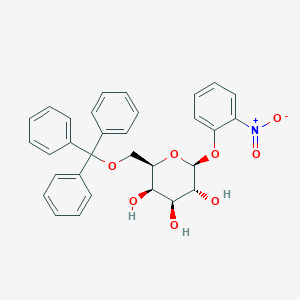
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
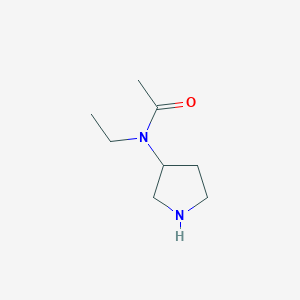

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
